Acetic acid, diphenyl-, 2-(cyclopentylethylamino)ethyl ester
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Overview
Description
Acetic acid, diphenyl-, 2-(cyclopentylethylamino)ethyl ester is a chemical compound with the molecular formula C23H29NO2 It is known for its unique structure, which includes a diphenylacetic acid moiety esterified with a 2-(cyclopentylethylamino)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, diphenyl-, 2-(cyclopentylethylamino)ethyl ester typically involves the esterification of diphenylacetic acid with 2-(cyclopentylethylamino)ethanol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid or p-toluenesulfonic acid, while basic catalysts might include sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to obtain a high-quality product. Solvent extraction and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, diphenyl-, 2-(cyclopentylethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Diphenylacetic acid derivatives.
Reduction: Alcohol derivatives of the ester.
Substitution: Various substituted esters or amines.
Scientific Research Applications
Acetic acid, diphenyl-, 2-(cyclopentylethylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, diphenyl-, 2-(cyclopentylethylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release diphenylacetic acid and 2-(cyclopentylethylamino)ethanol, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diphenylacetic acid: A precursor in the synthesis of the ester.
2-(Cyclopentylethylamino)ethanol: Another precursor used in the esterification process.
Other diphenylacetic acid esters: Compounds with similar structures but different esterifying groups.
Uniqueness
Acetic acid, diphenyl-, 2-(cyclopentylethylamino)ethyl ester is unique due to its specific combination of a diphenylacetic acid moiety with a 2-(cyclopentylethylamino)ethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
21461-69-8 |
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Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-[cyclopentyl(ethyl)amino]ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C23H29NO2/c1-2-24(21-15-9-10-16-21)17-18-26-23(25)22(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21-22H,2,9-10,15-18H2,1H3 |
InChI Key |
JERLKKGYXRZKQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCC3 |
Origin of Product |
United States |
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